Tropate
Overview
Description
Tropate is a hydroxy monocarboxylic acid anion that results from the deprotonation of the carboxylic acid group of tropic acid. It has a role as a human xenobiotic metabolite. It derives from a propionate. It is a conjugate base of a tropic acid.
Scientific Research Applications
Pharmacology and Biochemical Applications
- Anticholinergic Activities : Tropate compounds like ipratropiumbromide have been identified as having strong anticholinergic activities. This includes inhibition of secretion and spasmolysis in parasympathetically innervated organs, with a potency greater than atropine in some cases (Bauer, Kuhn, Stockhaus, & Wick, 1976).
Molecular Biology and Genetics
- Gene Expression Studies : Studies in translational research have utilized this compound compounds to explore gene expression in relation to diseases like osteoporosis. This includes examining the role of genes in disease pathogenesis and treatment (Dontas & Lambrou, 2019).
Chemistry and Natural Product Synthesis
- Synthesis of Alkaloids : this compound is important in the synthesis of tropane alkaloids, which are found in plants worldwide and exhibit significant biological activity. Research into their synthesis and pharmacological activities is ongoing (Afewerki, Wang, Liao, & Córdova, 2019).
Microbiology and Biotechnology
- Microbial Conversion : Microorganisms like Rhodococcus sp. have been studied for their ability to convert this compound compounds, specifically α-methylthis compound, into optically active compounds, which is relevant in biocatalysis and biotransformation research (Miyamoto, Hirokawa, & Ohta, 2007).
Neuroscience and Neurology
- Neuroprotective Effects : In studies related to Parkinson’s disease, compounds like tocotrienol-rich fraction (TRF) derived from this compound have shown potential in modulating neural cell proteomes and providing neuroprotective effects (Magalingam, Ramdas, Somanath, Selvaduray, Bhuvanendran, & Radhakrishnan, 2022).
Environmental Science
- Applications in Environmental Technology : Research into electrochemical technologies for environmental remediation has involved this compound compounds, exploring their use in the treatment of polluted soils and industrial waste removal (Lacasa, Cotillas, Sáez, Lobato, Cañizares, & Rodrigo, 2019).
Properties
IUPAC Name |
3-hydroxy-2-phenylpropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACRWUWPXAESPB-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)C(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9O3- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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